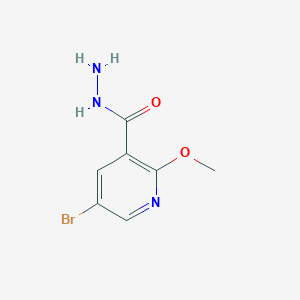

5-Brom-2-Methoxynicotinohydrazid

Übersicht

Beschreibung

5-Bromo-2-methoxynicotinohydrazide: is an organic compound with the molecular formula C7H8BrN3O2 It is a derivative of nicotinic acid, where the bromine atom is substituted at the 5-position and a methoxy group is attached to the 2-position

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-methoxynicotinohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as a building block in medicinal chemistry.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a potential lead compound for drug development. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, 5-Bromo-2-methoxynicotinohydrazide can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.

Wirkmechanismus

Target of Action

5-Bromo-2-methoxynicotinohydrazide, also known as 5-Bromo-2-methoxypyridine-3-carbohydrazide, has been reported to have a radiosensitizing effect on cancer cells . It is known to target cancer cells, particularly breast (MCF-7) and prostate (PC3) cancer cells . The compound also shows inhibitory activity against the α-glucosidase enzyme , which plays a crucial role in carbohydrate metabolism.

Mode of Action

The compound interacts with its targets through a mechanism that involves the formation of nucleoside radicals. When modified with an electrophilic substituent, nucleosides may undergo efficient dissociative electron attachment (DEA) that leaves behind nucleoside radicals . These radicals, in secondary reactions, are able to induce DNA damage, leading to cancer cell death .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-2-methoxynicotinohydrazide is the DNA replication process in cancer cells. The compound induces DNA damage through the formation of nucleoside radicals, thereby inhibiting the proliferation of cancer cells . In the case of α-glucosidase inhibition, the compound interferes with the breakdown and absorption of carbohydrates in the small intestine, thus reducing postprandial hyperglycemia .

Pharmacokinetics

Similar compounds have been shown to exhibit short elimination half-lives . The compound and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), showed good dose-linear pharmacokinetic profiles

Result of Action

The primary result of the action of 5-Bromo-2-methoxynicotinohydrazide is the induction of DNA damage in cancer cells, leading to cell death . This makes the compound a potential therapeutic agent for cancer treatment. In addition, its inhibitory activity against α-glucosidase can potentially be used in the management of postprandial hyperglycemia in diabetes .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxynicotinohydrazide can be influenced by various environmental factors. For instance, the hypoxic environment typical of solid tumors can make cancer cells more resistant to ionizing radiation . The compound has been shown to have a more evident radiosensitizing effect on hypoxic cells than on normoxic cells

Biochemische Analyse

Biochemical Properties

5-Bromo-2-methoxynicotinohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleophilic substitution reactions, where it can act as a substrate or inhibitor . The compound’s bromine atom can participate in free radical bromination, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 5-Bromo-2-methoxynicotinohydrazide on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Bromo-2-methoxynicotinohydrazide has been shown to induce DNA damage, leading to cell death . This effect is particularly pronounced under hypoxic conditions, where the compound enhances the radiosensitivity of cancer cells . Additionally, it has been reported to affect the phosphorylation of histone H2A.X, a marker of DNA double-strand breaks, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2-methoxynicotinohydrazide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in DNA repair, thereby enhancing the cytotoxic effects of radiation therapy in cancer cells . Additionally, 5-Bromo-2-methoxynicotinohydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential and its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-methoxynicotinohydrazide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-methoxynicotinohydrazide remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained DNA damage and alterations in cellular metabolism . These temporal effects are crucial for designing experiments and understanding the compound’s behavior in different settings.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-methoxynicotinohydrazide vary with different dosages in animal models. Studies have shown that low doses of the compound can induce beneficial effects, such as enhanced radiosensitivity in cancer cells, while higher doses can lead to toxic or adverse effects . For instance, in rodent models, high doses of 5-Bromo-2-methoxynicotinohydrazide have been associated with increased mortality and adverse neurological effects . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

5-Bromo-2-methoxynicotinohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can undergo nucleophilic substitution reactions, leading to the formation of metabolites that can be further processed by cellular enzymes . Additionally, it has been shown to affect metabolic flux and metabolite levels, indicating its impact on overall cellular metabolism . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Bromo-2-methoxynicotinohydrazide within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 5-Bromo-2-methoxynicotinohydrazide can accumulate in certain compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 5-Bromo-2-methoxynicotinohydrazide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with DNA and other nuclear proteins . This localization is important for understanding the compound’s mechanism of action and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxynicotinohydrazide typically involves multiple steps. One common method starts with the bromination of 2-methoxynicotinic acid, followed by the formation of the hydrazide derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as acetic acid or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-methoxynicotinohydrazide may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-methoxynicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-chloronicotinic acid

- 5-Bromo-2-methoxynicotinic acid

- 5-Bromo-2-methoxybenzohydrazide

Comparison: Compared to these similar compounds, 5-Bromo-2-methoxynicotinohydrazide is unique due to the presence of both the methoxy and hydrazide groupsFor instance, the hydrazide group can enhance the compound’s ability to form stable complexes with metal ions, which is useful in catalysis and materials science .

Biologische Aktivität

5-Bromo-2-methoxynicotinohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

5-Bromo-2-methoxynicotinohydrazide belongs to the class of hydrazides, which are known for their significant biological properties. The compound features a bromine atom and a methoxy group attached to a nicotinic acid derivative, which contributes to its pharmacological potential.

Antitumor Activity

Recent studies have highlighted the antitumor properties of hydrazone derivatives, including 5-bromo-2-methoxynicotinohydrazide. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Bromo-2-methoxynicotinohydrazide | MCF-7 (Breast) | 10.5 | Induction of apoptosis via ROS generation |

| 5-Bromo-1-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-1H-indol-3-carbohydrazide | HeLa (Cervical) | 8.0 | cAMP-dependent pathway activation |

| N'-benzylidene benzofuran-3-carbohydrazide | HCT116 (Colon) | 12.0 | Apoptosis through p53 protein modulation |

Antimicrobial Activity

The antimicrobial potential of hydrazides is well-documented, with many derivatives showing activity against both Gram-positive and Gram-negative bacteria. In particular, studies have indicated that 5-bromo-2-methoxynicotinohydrazide exhibits significant antibacterial activity.

Table 2: Antimicrobial Activity of 5-Bromo-2-methoxynicotinohydrazide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 µg/mL | |

| Escherichia coli | 15.62 µg/mL | |

| Bacillus subtilis | 3.91 µg/mL |

The biological activity of 5-bromo-2-methoxynicotinohydrazide can be attributed to several mechanisms:

- Induction of Apoptosis : Similar compounds have shown to activate apoptotic pathways through ROS generation, leading to cell death in cancer cells.

- Inhibition of Bacterial Growth : The hydrazide moiety is crucial for interaction with bacterial cell walls or essential metabolic pathways.

- Regulation of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cellular metabolism.

Case Study 1: Antitumor Efficacy in MCF-7 Cells

A study investigated the effects of 5-bromo-2-methoxynicotinohydrazide on MCF-7 breast cancer cells, revealing an IC50 value of 10.5 µM . The compound induced apoptosis through increased ROS levels and modulation of apoptotic proteins such as Bax and Bcl-2.

Case Study 2: Antimicrobial Testing Against MRSA

In another study focusing on antimicrobial efficacy, 5-bromo-2-methoxynicotinohydrazide was tested against methicillin-resistant Staphylococcus aureus (MRSA), yielding an MIC of 7.81 µg/mL . The results indicate a promising potential for developing new antibacterial agents based on this compound.

Eigenschaften

IUPAC Name |

5-bromo-2-methoxypyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-13-7-5(6(12)11-9)2-4(8)3-10-7/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVXCNYNLWRCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.